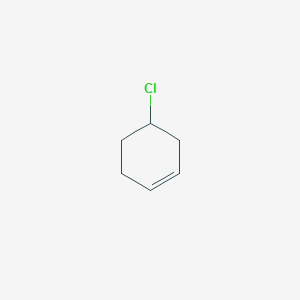

4-Chlorocyclohexene

Beschreibung

Research Significance of 4-Chlorocyclohexene in Organic Synthesis

The significance of this compound in organic synthesis lies in its capacity to act as a precursor to a wide array of functionalized molecules. Its bifunctional nature, possessing both an electrophilic carbon center and a nucleophilic double bond, allows chemists to strategically perform sequential reactions to build molecular complexity.

One primary application is its role as a substrate in nucleophilic substitution reactions, where the chloride ion is displaced by various nucleophiles to introduce new functional groups onto the cyclohexene scaffold. solubilityofthings.com It also participates in elimination reactions to form cyclohexadiene derivatives, which are themselves useful intermediates. solubilityofthings.comresearchgate.net

Detailed research has demonstrated its utility in specific synthetic applications. For instance, it is a key starting material for creating bicyclo[3.1.0]hexane rings through zirconium-mediated γ-elimination reactions. chemicalbook.in Furthermore, it serves as a precursor in the synthesis of functionalized cyclohexene oxides, which are valuable intermediates for natural product synthesis. paris-saclay.fr The reaction of this compound with aqueous sulfuric acid has been shown to yield cis- and trans-isomers of 3- and 4-chlorocyclohexanols, highlighting its role in producing substituted cyclohexanol derivatives. jst.go.jp

The chlorination of cyclohexene itself can produce this compound, alongside other products like 3-chlorocyclohexene and trans-1,2-dichlorocyclohexane, with the reaction pathway (ionic vs. free-radical) being highly dependent on the reaction conditions. sci-hub.se This makes the selective synthesis and subsequent reaction of this compound a subject of detailed mechanistic studies.

Foundational Principles Governing Cyclohexene Reactivity with Halogen Substituents

The chemical behavior of this compound is governed by the interplay between its two key structural features: the carbon-carbon double bond and the allylic carbon-chlorine bond. cymitquimica.comsolubilityofthings.com

Reactions of the Alkene: The double bond in the cyclohexene ring makes the molecule susceptible to electrophilic addition reactions. cymitquimica.com For example, it can be hydrogenated in the presence of a catalyst to form chlorocyclohexane. ontosight.ai The reaction of chlorine monoxide with cyclohexene can produce this compound as a minor product through a complex mechanism involving both ionic and free-radical pathways. cdnsciencepub.com

Reactions at the C-Cl Bond: The chlorine atom is a good leaving group, making the carbon to which it is attached an electrophilic center ripe for nucleophilic substitution (Sₙ) and elimination (E) reactions. solubilityofthings.com

Nucleophilic Substitution (Sₙ): These reactions involve the replacement of the chlorine by a nucleophile. The rate and mechanism (Sₙ1 vs. Sₙ2) are influenced by the solvent, the nucleophile, and the substrate's stereochemistry. For instance, the reaction of chlorocyclohexane with sodium cyanide proceeds via an Sₙ2 mechanism. pearson.com While direct Sₙ2 attack on some chlorocyclohexane conformers can be sterically hindered, the reaction can still occur. pearson.com

Elimination (E2) Reactions: These reactions are highly stereospecific, typically requiring an anti-periplanar arrangement between a β-hydrogen (a hydrogen on a carbon adjacent to the C-Cl bond) and the chlorine leaving group. msu.edu In the cyclohexane ring system, this translates to a strong preference for a diaxial conformation of the hydrogen and the leaving group for the reaction to proceed efficiently. msu.edulibretexts.org The rate of E2 elimination can be significantly affected by the conformational preferences of other substituents on the ring. For example, cis-1-tert-butyl-4-chlorocyclohexane undergoes E2 elimination much faster than its trans isomer because the cis isomer can more readily achieve the necessary diaxial conformation of the hydrogen and chlorine atoms. brainly.com Theoretical studies of the gas-phase elimination of this compound to produce cyclohexadiene and hydrogen chloride point to a four-membered cyclic transition state, where the polarization and elongation of the C-Cl bond is the rate-determining step. researchgate.net

The interplay between these reaction types is a central theme in its chemistry. The table below summarizes the principal reaction pathways available to this compound.

| Reaction Type | Reagent/Condition | Product Type | Ref |

| Electrophilic Addition | H₂/Catalyst | Chlorocyclohexane | ontosight.ai |

| Nucleophilic Substitution | Nucleophiles (e.g., CN⁻) | Substituted Cyclohexenes | solubilityofthings.compearson.com |

| Elimination | Strong Base | Cyclohexadienes | solubilityofthings.combrainly.com |

| Hydration/Rearrangement | H₂SO₄ (aq) | Chlorocyclohexanols | jst.go.jp |

Overview of Current Academic Research Trajectories for this compound

Current research continues to leverage the unique reactivity of this compound, pushing its application into new and innovative areas, particularly in materials science and complex molecule synthesis.

A significant research trend is the use of this compound and its derivatives in polymer chemistry. Researchers have utilized it as a building block for novel functionalized polymers. For example, it has been used in the synthesis of new polymeric sorbents designed for specific applications like the removal of dyes from wastewater. nih.govresearchgate.net This involves copolymerizing functionalized cyclohexene monomers, derived from this compound, with other monomers like divinylbenzene. nih.gov

In the field of total synthesis, which focuses on the complete chemical synthesis of complex natural products, intermediates derived from cyclohexene structures are invaluable. scripps.edu The stereocontrolled functionalization of the cyclohexene ring, often initiated from precursors like this compound, is a powerful strategy. paris-saclay.frorganic-chemistry.org Advanced synthetic methods, including various cross-coupling strategies, are employed to build complex molecular frameworks from such versatile intermediates. mdpi.com

Furthermore, there is ongoing interest in the derivatives of this compound, such as this compound-1-carboxylic acid, as registered chemical compounds whose properties and potential applications are being explored. nih.gov The broader class of chlorocyclohexanes is also being investigated for its expanding role in pharmaceuticals and agrochemicals, with a focus on developing more efficient and sustainable synthesis methods. marketresearchintellect.com This includes modifying catalytic systems, such as titanium-magnesium catalysts used in polyethylene production, where chlorocyclohexane acts as a promoter to enhance catalyst activity. nih.gov

Eigenschaften

IUPAC Name |

4-chlorocyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl/c7-6-4-2-1-3-5-6/h1-2,6H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDVDTXDSDVLPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40918791 | |

| Record name | 4-Chlorocyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40918791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-65-4 | |

| Record name | 4-Chlorocyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorocyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorocyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40918791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4-chlorocyclohexene and Its Analogues

Preparative Routes Involving Halogenation of Cyclohexene Systems

The introduction of a chlorine atom into the cyclohexene ring is a direct method for synthesizing chlorocyclohexene isomers. These methods include direct chlorination and strategies to control the position of the chlorine atom.

Direct Chlorination Approaches

Direct chlorination of cyclohexene often leads to a mixture of products, including 3-chlorocyclohexene and 4-chlorocyclohexene, as well as the addition product, trans-1,2-dichlorocyclohexane. sci-hub.se The reaction of cyclohexene with chlorine gas in the presence of light is a common method, though it can produce a variety of chlorinated products. ontosight.ai The reaction conditions, such as temperature and the presence of radical initiators or inhibitors, significantly influence the product distribution. For instance, the chlorination of neat cyclohexene at 25°C in the dark yields trans-1,2-dichlorocyclohexane, 3-chlorocyclohexene, and this compound. sci-hub.se The use of sulfuryl chloride (SO2Cl2) in the presence of a peroxide and light can also effect allylic chlorination. youtube.com

Another approach involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent. aakash.ac.inorganic-chemistry.org Allylic chlorination of alkenes can be achieved by heating with NCS in the presence of light, heat, or peroxides. aakash.ac.in The reaction of chlorine monoxide with cyclohexene has also been studied and shown to proceed via a free-radical chain chlorination process. cdnsciencepub.com

| Chlorinating Agent | Conditions | Major Products | Reference(s) |

| Chlorine (Cl₂) | 25°C, dark, neat | trans-1,2-dichlorocyclohexane, 3-chlorocyclohexene, this compound | sci-hub.se |

| Chlorine (Cl₂) | Light | Mixture of chlorinated products | ontosight.ai |

| Sulfuryl chloride (SO₂Cl₂) | Peroxide, light | 3-chlorocyclohexene | youtube.com |

| N-chlorosuccinimide (NCS) | Light, heat, or peroxides | Allylic chlorinated products | aakash.ac.in |

| Chlorine monoxide (Cl₂O) | -20°C | 3-chlorocyclohexene, trans-2-chlorocyclohexyl hypochlorite, cis-2-chlorocyclohexyl hypochlorite | cdnsciencepub.com |

Regioselective Synthesis Strategies for this compound

Controlling the position of the chlorine atom to selectively form this compound is a significant challenge. One strategy involves the hydrochlorination of 1,4-cyclohexadiene. When hydrogen chloride is bubbled through a mixture of 1,4-cyclohexadiene, zinc chloride, and glacial acetic acid at 20°C, this compound can be obtained as the major product with a yield of 75%. jst.go.jp

Another approach to regioselectivity involves the electrophilic addition of HCl to a conjugated diene system. For example, the reaction of 2-methyl-1,3-cyclohexadiene with HCl can lead to the formation of different chlorinated cyclohexene isomers, and the product distribution can be influenced by reaction conditions. brainly.comlibretexts.orgchegg.comchegg.com At low temperatures, the kinetically controlled 1,2-addition product is favored. brainly.com

Derivatization from Related Cyclohexane and Cyclohexene Precursors

This compound can also be synthesized by modifying existing cyclohexane and cyclohexene derivatives through various chemical transformations.

Transformations from Chlorocyclohexane Derivatives

The synthesis of this compound can be approached from chlorocyclohexane precursors. For instance, the dehydrochlorination of dichlorocyclohexanes can yield chlorocyclohexenes. jst.go.jp The specific isomer of dichlorocyclohexane and the reaction conditions will determine the regioselectivity of the elimination reaction.

One documented synthesis involves the preparation of chlorocyclohexane from cyclohexane, which can then potentially be a precursor. The chlorination of cyclohexane using chlorine gas under blue light initiation at 40°C can produce chlorocyclohexane with high selectivity. dissertationtopic.net Another method for preparing chlorocyclohexane involves a liquid-phase catalytic chlorination of cyclohexane. google.com While these methods produce chlorocyclohexane, further steps would be required to introduce a double bond to form this compound. The thermal decomposition of chlorocyclohexane in the gas phase has been studied and shown to produce cyclohexene and hydrogen chloride. researchgate.net

Conversion Pathways from Substituted Cyclohexenes

Substituted cyclohexenes can serve as versatile starting materials for the synthesis of this compound. For example, the reaction of cyclohexene oxide with anhydrous HCl in methanol yields trans-2-methoxycyclohexanol, demonstrating the ring-opening of the epoxide. pearson.com A similar ring-opening with a chloride source could potentially lead to a chlorocyclohexanol, which could then be dehydrated to form a chlorocyclohexene. Lewis acids can catalyze the ring-opening of cyclohexene oxide. acs.org

The synthesis of 1-chloro-2-arylcyclohexenes has been reported starting from 2-chlorocyclohexanone, which is then converted to 1-bromo-2-chlorocyclohexene before undergoing a Suzuki coupling. scispace.comresearchgate.net This highlights the utility of substituted cyclohexenes in creating more complex chlorinated cyclohexene structures.

Emerging Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes involved. This includes the use of less hazardous reagents and solvents, as well as developing more energy-efficient reaction conditions.

One area of development is the use of electrochemical methods. A patented method describes the preparation of chlorocyclohexane from cyclohexane using an electrochemical reaction in an oil-in-water emulsion with a saturated sodium chloride solution as the electrolyte. google.com This approach avoids the direct use of chlorine gas and can be performed at room temperature.

Another green approach involves the use of photocatalysis. A method for the chlorination of cyclohexane to chlorocyclohexane has been developed using a nanosilver/silver chloride photocatalyst and a xenon lamp at room temperature. chemicalbook.com While this produces the saturated chlorocyclohexane, the principles could potentially be adapted for the synthesis of this compound.

The use of less toxic solvents is another key principle of green chemistry. Research into solvent-free carboxylation or the use of supercritical CO₂ for related compounds like 4-chlorocyclohexane-1-carboxylic acid points towards more environmentally benign synthetic routes. vulcanchem.com

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4-chlorocyclohexene

Electrophilic Addition Mechanisms Across the Cyclohexene Double Bond

The cyclohexene double bond in 4-chlorocyclohexene is electron-rich due to its π-electrons, making it susceptible to attack by electrophiles. dalalinstitute.comchemistrysteps.com This initiates electrophilic addition reactions, where the π bond is broken and two new sigma bonds are formed. chemistrysteps.com The general mechanism involves a two-step process: the initial attack by the electrophile to form a carbocation intermediate, followed by the capture of this intermediate by a nucleophile. dalalinstitute.comchemistrysteps.compearson.com

Regiochemical Control in Electrophilic Additions to this compound

Regioselectivity in electrophilic additions is dictated by the stability of the carbocation intermediate formed after the initial electrophilic attack. pearson.compressbooks.pub According to Markovnikov's rule, when an unsymmetrical reagent like HX adds to an unsymmetrical alkene, the hydrogen atom adds to the carbon that has more hydrogen atoms, ensuring the formation of the more stable (more substituted) carbocation. chemistrysteps.commasterorganicchemistry.com

In the case of this compound, the double bond is symmetrically substituted, but the molecule as a whole is unsymmetrical due to the chlorine atom at the C-4 position. The chlorine atom exerts an electron-withdrawing inductive effect, which can influence the stability of the potential carbocation intermediates. When an electrophile (E⁺) adds to the double bond, two possible carbocations can be formed. The relative stability of these carbocations will determine the final product distribution.

For instance, the reaction of this compound with aqueous sulfuric acid yields a mixture of cis- and trans-isomers of 3- and 4-chlorocyclohexanols. jst.go.jp This indicates that the carbocation is formed at both C-1 and C-2, which is then attacked by water. The formation of 1,2- and 1,3-disubstituted products highlights the electronic influence of the distant chloro group on the reaction's regiochemistry.

Stereochemical Outcomes and Diastereoselective/Enantioselective Considerations

The stereochemistry of electrophilic additions is determined by the mechanism of the reaction and the nature of the intermediate. dalalinstitute.com

Anti-addition: If the reaction proceeds through a bridged, cyclic intermediate (like a bromonium or mercurinium ion), the nucleophile must attack from the side opposite to the bridge, resulting in anti-addition. lasalle.educhemguide.co.uk For example, the addition of bromine to cyclohexene typically forms a bromonium ion, which is then attacked by a bromide ion from the back side to give trans-1,2-dibromocyclohexane. chemguide.co.uklibretexts.org

Syn- and Anti-addition: If the reaction proceeds through a planar carbocation intermediate, the nucleophile can attack from either face (top or bottom) of the plane. brainly.comchemistrysteps.com This often leads to a mixture of syn- and anti-addition products. chemistrysteps.com

When a chiral starting material like (R)-4-chlorocyclohexene is used, the stereochemical outcome is particularly important. The reaction with HCl, for example, proceeds through a planar carbocation intermediate. brainly.com The subsequent attack by the chloride ion can occur from either face, leading to the formation of a racemic mixture of enantiomeric products, such as (R)- and (S)-4-chlorocyclohexane. brainly.com If the addition creates a new stereocenter, a mixture of diastereomers can be formed. chemistrysteps.com

| Reaction | Reagents | Products | Stereochemistry |

| Hydrochlorination | HCl | (R/S)-4-chlorocyclohexane, trans-1,2-dichlorocyclohexane | Mixture of enantiomers and diastereomers brainly.com |

| Hydration | H₂SO₄ (aq) | cis/trans-3-chlorocyclohexanol, cis/trans-4-chlorocyclohexanol | Mixture of diastereomers jst.go.jp |

Carbocation Intermediates and Their Stabilization in this compound Reactions

The stability of the carbocation intermediate is a critical factor governing the rate and outcome of many electrophilic additions. pearson.com Carbocation stability increases in the order: primary < secondary < tertiary. pearson.compressbooks.pub This stability is attributed to hyperconjugation and inductive effects from alkyl groups. rammohancollege.ac.in

In reactions of this compound, the initial protonation of the double bond generates a secondary carbocation. This intermediate is planar and achiral. brainly.com While the chlorine atom is relatively distant from the carbocation center, its electron-withdrawing inductive effect can have a destabilizing influence. However, the formation of this carbocation is a key step in reactions like hydrohalogenation and acid-catalyzed hydration. jst.go.jpbrainly.commasterorganicchemistry.com The carbocation can then be attacked by a nucleophile, undergo rearrangement to a more stable carbocation (though less common in this specific system without specific drivers), or lose a proton to revert to an alkene. masterorganicchemistry.commsu.edu The reaction of (R)-4-chlorocyclohexene with HCl explicitly demonstrates the formation of a planar carbocation, which is then attacked by a chloride ion to produce a mixture of products. brainly.com

Nucleophilic Substitution Reactions Involving the Chlorinated Center

This compound is an allylic halide. Allylic halides are particularly reactive in nucleophilic substitution reactions, often proceeding faster than their secondary alkyl halide counterparts. libretexts.org They can react via both S_N1 and S_N2 mechanisms. stackexchange.com

Investigating S_N1 Reaction Pathways for this compound

The S_N1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism where the rate-determining step is the formation of a carbocation intermediate. msu.edulibretexts.org Allylic halides, such as this compound, are well-suited for S_N1 reactions because the resulting allylic carbocation is stabilized by resonance. rammohancollege.ac.instackexchange.com

The departure of the chloride ion from this compound generates an allylic carbocation. This cation has the positive charge delocalized over two carbon atoms via resonance. A nucleophile can then attack either of these electrophilic carbons. This can lead to the formation of two different constitutional isomers, a direct substitution product and an allylic rearrangement product. Studies involving the reaction of (R)-4-chlorocyclohexene with a nucleophile like hydroxide confirm that the S_N1 pathway is viable. chegg.comchegg.com The formation of a resonance-stabilized allylic carbocation is the key to this reactivity. rammohancollege.ac.inreddit.com

Steric and Electronic Factors Influencing S_N2 Reactivity of this compound

The S_N2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.orglibretexts.org This mechanism is characterized by a backside attack, which results in the inversion of stereochemistry at the reaction center. libretexts.org

The rate of an S_N2 reaction is highly sensitive to steric hindrance at the electrophilic carbon. libretexts.orgopenstax.orgpressbooks.pub In this compound, the chlorinated carbon is a secondary carbon. While secondary halides are generally slower to react via S_N2 than primary halides, allylic secondary halides show enhanced reactivity. libretexts.orgpressbooks.pub This increased reactivity is attributed to the electronic stabilization of the S_N2 transition state. The p-orbitals of the adjacent double bond overlap with the p-orbital-like transition state of the reacting carbon, lowering the activation energy. libretexts.org

The cyclohexene ring exists in a half-chair conformation, and the accessibility of the C-Cl bond for backside attack will depend on whether the chloro group is in a pseudo-axial or pseudo-equatorial position. Steric hindrance from the ring itself can influence the rate, but the electronic stabilization provided by the allylic system is a dominant factor promoting S_N2 reactivity. libretexts.orgstackexchange.com

Elimination Reactions Leading to Substituted Cyclohexadienes

The elimination of hydrogen chloride from this compound is a key reaction that leads to the formation of substituted cyclohexadienes. This process can be influenced by various factors, including the reaction phase (gas or solution), temperature, and the conformational arrangement of the molecule.

Kinetics and Thermodynamics of Gas-Phase Elimination of this compound

The thermal decomposition of this compound in the gas phase has been shown to be a homogeneous and unimolecular reaction. rsc.org In a seasoned reaction vessel, the elimination of hydrogen chloride occurs within a temperature range of 320–370 °C. rsc.org Theoretical studies using density functional theory (DFT) suggest that this elimination proceeds through a non-synchronous, four-membered cyclic transition state. researchgate.netcedia.edu.ec The rate-determining step in this process is the elongation and subsequent polarization of the carbon-chlorine bond (C-Cl). researchgate.netcedia.edu.ec

The kinetics of this gas-phase elimination can be described by the Arrhenius equation. The experimentally determined rate constant is given by the equation: k = 10¹³.¹⁷ ± ⁰.²⁵ exp(–48,380 ± 700 / RT) s⁻¹ rsc.org

Theoretical calculations have provided insights into the thermodynamic parameters of this reaction. These calculations help in understanding the energy profile of the reaction and the stability of the transition state. researchgate.netmdpi.commdpi.com

Table 1: Kinetic Parameters for the Gas-Phase Elimination of this compound

| Parameter | Value | Source |

|---|---|---|

| Temperature Range | 320–370 °C | rsc.org |

| Pre-exponential Factor (A) | 10¹³.¹⁷ ± ⁰.²⁵ s⁻¹ | rsc.org |

E1 and E2 Mechanistic Pathways in Solution and Gas Phase

Elimination reactions of alkyl halides, including this compound, can generally proceed through two primary mechanisms: the unimolecular E1 reaction and the bimolecular E2 reaction. iitk.ac.incutm.ac.inscribd.com

E1 Mechanism: This is a two-step process that begins with the slow, unimolecular ionization of the C-Cl bond to form a carbocation intermediate. This is followed by a rapid deprotonation by a base (often the solvent) to form the alkene. cutm.ac.in E1 reactions are typically favored under neutral conditions in polar solvents that can stabilize the carbocation intermediate. cutm.ac.in

E2 Mechanism: This is a concerted, one-step reaction where a base abstracts a proton from a β-carbon at the same time as the leaving group (chloride) departs from the α-carbon. iitk.ac.incutm.ac.in This mechanism requires a specific geometric arrangement of the hydrogen and the leaving group, known as an anti-periplanar conformation. iitk.ac.inbingol.edu.tr The rate of the E2 reaction is dependent on the concentrations of both the alkyl halide and the base. iitk.ac.inamazonaws.com

In the gas phase, the elimination of HCl from this compound is considered a concerted process, akin to the E2 mechanism, but without the involvement of an external base. researchgate.net In solution, the choice between the E1 and E2 pathways is influenced by factors such as the strength of the base, the nature of the solvent, and the substitution of the alkyl halide. iitk.ac.in

Conformational Requirements for Elimination in Halocyclohexene Systems

For E2 elimination reactions in cyclohexane systems, a strict stereochemical requirement must be met: the hydrogen atom and the leaving group must be in a trans-diaxial arrangement. iitk.ac.inlibretexts.orgmsu.edu This means that both the hydrogen on the β-carbon and the chlorine on the α-carbon must occupy axial positions on the cyclohexane ring. iitk.ac.in

Radical and Photochemical Reactions of this compound

Beyond elimination reactions, this compound can also participate in radical and photochemical reactions, leading to a different array of products.

Free-Radical Chlorination Processes

The chlorination of cyclohexene can proceed through a free-radical mechanism, especially in nonpolar media and in the absence of radical inhibitors. sci-hub.se This type of reaction is typically initiated by the homolytic cleavage of the chlorine molecule (Cl₂) into two chlorine radicals, often induced by heat or UV light. pearson.commasterorganicchemistry.com

These highly reactive chlorine radicals can then abstract a hydrogen atom from the 4-position of the cyclohexene ring, leading to the formation of a resonance-stabilized allylic radical. This radical can then react with another molecule of Cl₂ to produce dichlorinated products. The chlorination of neat cyclohexene can yield a mixture of products, including trans-1,2-dichlorocyclohexane, 3-chlorocyclohexene, and this compound. sci-hub.se The relative ratios of these products can be influenced by the reaction conditions, such as the presence of oxygen, which can inhibit the radical pathway. sci-hub.se

Free-radical chlorination can also be achieved using reagents like sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). scribd.com

Photosensitized Reaction Pathways

Photosensitized reactions involve the use of a photosensitizer, a molecule that absorbs light and then transfers the energy to another molecule, initiating a chemical reaction. acs.org While specific research on photosensitized reactions of this compound is not extensively detailed in the provided context, general principles of photochemical reactions of alkenes and alkyl halides can be applied.

For instance, photosensitized reactions can lead to various transformations, including oxidations and isomerizations. researchgate.netjst.go.jp In the presence of a photosensitizer and oxygen, photochemical oxygenation of cyclohexene can occur. researchgate.net Furthermore, photoinduced reactions can involve electron transfer processes, leading to the formation of radical ions and subsequent reactions. acs.orgnih.gov The use of specific photosensitizers, such as certain metal-porphyrin complexes, can influence the selectivity of these reactions. researchgate.net The irradiation of copper(II) chloride can generate chlorine radicals, which can then initiate radical reactions with substrates like cyclohexane. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cyclohexadiene |

| Hydrogen chloride |

| trans-1,2-Dichlorocyclohexane |

| 3-Chlorocyclohexene |

| Chlorine |

| Oxygen |

| Sulfuryl chloride |

Specific Reaction Pathways with Inorganic and Organic Reagents (e.g., HCl, Chlorine Monoxide)

The reactivity of this compound is dominated by the presence of the carbon-carbon double bond, making it susceptible to electrophilic addition and radical reactions. cymitquimica.com The chlorine substituent at the allylic position also influences the reaction pathways, potentially participating in rearrangements or directing the regioselectivity of additions.

Reaction with Hydrogen Chloride (HCl)

The reaction of this compound with hydrogen chloride (HCl) proceeds primarily through an electrophilic addition mechanism across the double bond. pearson.comatlas.org The treatment of a chiral starting material, such as (R)-4-chlorocyclohexene, with HCl results in a mixture of several products due to the formation of a planar carbocation intermediate. brainly.comchegg.com

The mechanism initiates with the protonation of the cyclohexene double bond by the electrophilic hydrogen from HCl. pearson.comatlas.org This is the rate-determining step and leads to the formation of a secondary carbocation. The existing chlorine atom on the ring can influence the stability and subsequent reactions of this intermediate. The planar nature of the carbocation allows the chloride ion (Cl⁻) to attack from either face, leading to stereoisomeric products. brainly.com

Detailed research findings indicate the formation of four primary products from the reaction of (R)-4-chlorocyclohexene with HCl. brainly.com

Product Formation Pathways:

Electrophilic Addition (leading to Dichlorocyclohexanes): The primary pathway involves the attack of the chloride ion on the carbocation intermediate. Due to the planar carbocation, this attack can happen from two different faces, resulting in the formation of a pair of enantiomers, (R)- and (S)-4-chlorocyclohexane (this seems to be a typo in the source, as addition to the double bond would yield dichlorocyclohexanes). A more chemically accurate description of the products of addition across the C=C bond are the diastereomeric 1,2- and 1,3-dichlorocyclohexanes. The reaction yields trans-1,2-dichlorocyclohexane. brainly.com The formation of enantiomeric products, specifically (R)-4-chlorocyclohexane and (S)-4-chlorocyclohexane, is also reported, suggesting a complex reaction mixture. brainly.com

Elimination (leading to Chlorinated Diene): An alternative pathway for the carbocation intermediate is the loss of a proton, an elimination reaction, to form 1-chlorocyclohexene. brainly.com

The products obtained from this reaction are summarized in the table below.

Table 1: Products from the Reaction of (R)-4-Chlorocyclohexene with HCl

| Product Name | Formation Pathway | Optical Activity |

| (R)-4-chlorocyclohexane | Electrophilic Addition | Active |

| (S)-4-chlorocyclohexane | Electrophilic Addition | Active |

| 1-Chlorocyclohexene | Elimination | Inactive |

| trans-1,2-Dichlorocyclohexane | Electrophilic Addition | Inactive |

This table is based on reported products from the reaction of (R)-4-chlorocyclohexene with HCl. brainly.com

Reaction with Chlorine Monoxide (Cl₂O)

The reaction of chlorine monoxide with alkenes is complex, often proceeding through competing ionic addition and free-radical pathways. cdnsciencepub.com While specific studies on this compound are scarce, the well-documented reaction of chlorine monoxide with cyclohexene provides significant insight into the expected reactivity. The reaction is typically conducted at low temperatures (e.g., -20°C) in an inert solvent like carbon tetrachloride. cdnsciencepub.com

Reaction Mechanisms:

Ionic Addition: Chlorine monoxide can add across the double bond to yield a trans-2-chlorocyclohexyl hypochlorite intermediate. cdnsciencepub.com This is a characteristic electrophilic addition reaction for alkenes.

Molecule-Induced Homolysis (Free-Radical Pathway): Concurrently, chlorine monoxide can undergo homolysis induced by the alkene molecule, initiating a free-radical chain reaction. cdnsciencepub.com This leads to a variety of substitution and addition products. The chain-propagating species include the chloroxy radical (ClO·) and the chlorine radical (Cl·). acs.org

A study on the reaction of cyclohexene with chlorine monoxide in carbon tetrachloride at -20°C in the dark identified numerous products, demonstrating the complexity of the reaction. cdnsciencepub.com Given that this compound is itself a product of the free-radical substitution pathway in the reaction with cyclohexene, its own reaction with chlorine monoxide can be expected to produce a similarly complex mixture. cdnsciencepub.comsci-hub.se

The major and minor products identified from the reaction of cyclohexene with Cl₂O are detailed below.

Table 2: Products from the Dark Reaction of Cyclohexene with Chlorine Monoxide

| Product | Yield (mol/mol of Cl₂O) |

| trans-2-Chlorocyclohexanol | 0.35 ± 0.04 |

| 3-Chlorocyclohexene | 0.23 ± 0.02 |

| trans-1,2-Dichlorocyclohexane | 0.12 ± 0.03 |

| 2,2'-Dichlorocyclohexyl ether | 0.08 ± 0.02 |

| This compound | Minor Product |

| 2-Chlorocyclohexanone | Minor Product |

| 1-Chlorocyclohexene | Minor Product |

| 2-Cyclohexenone | Minor Product |

| 2-Cyclohexenol | Minor Product |

Data sourced from a study conducted at -20°C in CCl₄ with a 1:10 mole ratio of Cl₂O to cyclohexene. cdnsciencepub.com

The formation of both 3-chlorocyclohexene and this compound indicates that the free-radical pathway involves hydrogen abstraction from the allylic positions of the cyclohexene ring. cdnsciencepub.comsci-hub.se The presence of trans-2-chlorocyclohexanol and trans-1,2-dichlorocyclohexane confirms the occurrence of addition reactions, likely involving the initial hypochlorite adduct. cdnsciencepub.com

Theoretical and Computational Investigations on the Structure and Reactivity of 4-chlorocyclohexene

Quantum Chemical Studies on Electronic Structure and Bonding in 4-Chlorocyclohexene

Quantum chemical studies provide fundamental insights into the electronic structure and bonding of this compound, which are essential for understanding its conformational preferences and reactivity. The molecule's structure is characterized by a six-membered ring containing a carbon-carbon double bond and a chlorine atom attached to an allylic carbon. This arrangement leads to a complex interplay of electronic effects.

The introduction of an endocyclic double bond forces the cyclohexene ring into a half-chair conformation, where four of the carbon atoms (C-1, C-2, C-3, and C-6) are roughly coplanar. lookchem.com The bonding in this system is influenced by the electronegativity of the chlorine atom, which induces a significant dipole moment and polarizes the carbon-chlorine (C-Cl) bond. This polarization, creating a partial positive charge on the carbon and a partial negative charge on the chlorine (Cδ+…Clδ−), is a critical feature governing the molecule's reactivity, particularly in elimination and substitution reactions. researchgate.netcedia.edu.ec

Conformational Analysis and Dynamics of this compound

The cyclohexene ring is not planar and exists predominantly in a half-chair conformation. lookchem.com For a substituted cyclohexene like this compound, this leads to the possibility of two distinct diastereomeric conformers, depending on whether the chlorine substituent occupies a quasi-axial or quasi-equatorial position.

Experimental techniques, particularly low-temperature nuclear magnetic resonance (NMR) spectroscopy, have been employed to determine the relative stability of the axial and equatorial conformers of this compound. acs.org These studies have shown that the conformer with the chlorine atom in the equatorial position is more stable than the one with the chlorine in the axial position. The conformational free energy difference (A-value, or ΔG°) has been quantified as 0.200 kcal/mol, favoring the equatorial conformer. acs.org This preference is significantly smaller than in chlorocyclohexane (approx. 0.5-0.6 kcal/mol), reflecting the altered steric and electronic environment caused by the double bond in the ring. researchgate.netrsc.org The half-chair geometry is confirmed by X-ray data for related substituted cyclohexene compounds. lookchem.com

| Property | Preferred Conformer | Conformational Free Energy (ΔG°) | Source |

| This compound | Equatorial | 0.200 kcal/mol | acs.org |

The two half-chair conformers of this compound rapidly interconvert at room temperature through a process of ring inversion. lookchem.comacs.org The energy barrier for this interconversion has been determined using variable-temperature NMR spectroscopy. acs.org The Gibbs free energy of activation (ΔG*) for the chair-to-chair interconversion of this compound is 6.3 kcal/mol. lookchem.comacs.org This barrier is traversed through a higher-energy transition state, which is presumed to have a boat-like conformation. lookchem.com The rate of this inversion is very rapid on the NMR timescale at normal temperatures, resulting in averaged signals for the axial and equatorial protons. acs.org

| Compound | Interconversion Barrier (ΔG*) | Method | Source |

| This compound | 6.3 kcal/mol | Low-Temperature NMR | lookchem.comacs.org |

| 4-Fluorocyclohexene | 5.3 kcal/mol | Low-Temperature NMR | lookchem.comacs.org |

| 4-Bromocyclohexene | 6.3 kcal/mol | Low-Temperature NMR | lookchem.comacs.org |

Determination of Stable Conformers (e.g., Axial vs. Equatorial Preferences)

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the reaction mechanisms of this compound. Theoretical models allow for the detailed examination of potential energy surfaces, the characterization of transition state structures, and the calculation of activation energies for various reaction pathways.

Density Functional Theory (DFT) has been extensively applied to study the gas-phase thermal decomposition of this compound. researchgate.netcedia.edu.ecacs.org These studies, using functionals such as B3LYP, MPW91PW91, and PBEPBE with basis sets like 6-31G(d,p) and 6-31++G(d,p), have shown that the primary reaction is an elimination that produces cyclohexadiene and hydrogen chloride. researchgate.net

The calculations suggest that this elimination proceeds through a non-synchronous, four-membered cyclic transition state. researchgate.netcedia.edu.ec In this transition state, the rate-determining step is the elongation and polarization of the C-Cl bond. researchgate.netresearchgate.net The differences in reactivity between this compound and its isomers, such as 3-chlorocyclohexene, can be explained by analyzing the structure and electron distribution of their respective transition states. researchgate.net DFT calculations provide activation parameters that can be compared with experimental kinetic data. researchgate.net

| Computational Method | Calculated Activation Energy (Ea) (kJ/mol) | Calculated log(A/s⁻¹) | Source |

| B3LYP/6-31G(d,p) | 199.6 | 14.35 | researchgate.net |

| B3LYP/6-31++G(d,p) | 200.5 | 14.26 | researchgate.net |

| MPW1PW91/6-31G(d,p) | 198.7 | 14.30 | researchgate.net |

| MPW1PW91/6-31++G(d,p) | 199.6 | 14.27 | researchgate.net |

| PBEPBE/6-31G(d,p) | 186.9 | 14.36 | researchgate.net |

| PBEPBE/6-31++G(d,p) | 181.6 | 14.30 | researchgate.net |

| Experimental | 202.7 | 13.19 | researchgate.net |

Ab initio calculations, which are based on first principles without empirical parameterization, provide high-level mechanistic insights. researchgate.net For allylic systems like chlorocyclohexenes, several reaction pathways are possible, including 1,2-elimination, 1,4-elimination, and nucleophilic substitutions (S_N2 and S_N2').

While specific ab initio studies on the full range of reactions for this compound are not as prevalent as for its 3-chloro isomer, the methodologies are directly applicable. For instance, ab initio studies on 3-halocyclohexenes using methods up to MP2/6-31+G** have been used to locate transition states for both elimination and substitution pathways. acs.orgnih.gov Such calculations have shown that for the gas-phase reaction with a base like fluoride, 1,4-elimination is generally the preferred pathway over 1,2-elimination, and both are much more favorable than S_N2 or S_N2' substitution. acs.orgacs.org These computational approaches can distinguish between syn and anti stereochemical outcomes for the elimination reactions. acs.orgacs.org

For the unimolecular gas-phase elimination of chloroalkenes, ab initio methods like G3 and G3MP2 have been compared with DFT results, concluding that DFT methods can provide better agreement with experimental values for these specific systems. researchgate.net These high-level calculations confirm that the elimination proceeds via a concerted, non-synchronous mechanism where the breaking of the C-Cl bond is the rate-determining process. researchgate.net

Potential Energy Surface Mapping for Key Reactions

Computational chemistry provides powerful tools for mapping the potential energy surface of chemical reactions, offering detailed insights into reaction mechanisms and energetics that are often difficult to probe experimentally. For this compound, a key reaction that has been subjected to theoretical scrutiny is its unimolecular gas-phase elimination.

This reaction involves the thermal decomposition of this compound to produce 1,3-cyclohexadiene and hydrogen chloride. researchgate.net Theoretical calculations, primarily using Density Functional Theory (DFT), have been employed to elucidate the mechanism. researchgate.net Studies have consistently shown that this reaction proceeds via a concerted, non-synchronous four-membered cyclic transition state. researchgate.net

The mechanism involves the elongation of the C-Cl bond and the transfer of a hydrogen atom from the adjacent carbon to the chlorine atom, leading to the formation of the products. The rate-determining step in this elimination reaction is the polarization and subsequent stretching of the C–Cl bond. researchgate.net

Various levels of theory have been applied to calculate the kinetic and thermodynamic parameters for this process. The B3LYP and MPW1PW91 functionals, combined with Pople-style basis sets such as 6-31G(d,p) and 6-31++G(d,p), have been utilized. researchgate.net These calculations provide values for the activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and the Arrhenius pre-exponential factor (log A). The results from these computational models are generally in good agreement with available experimental data, confirming the proposed reaction pathway. researchgate.net For instance, calculations at the B3LYP/6-31G(d,p) level of theory predict an activation energy of 199.6 kJ/mol for the formation of 1,3-diene from this compound. researchgate.net

Below is a table summarizing the computationally determined activation parameters for the gas-phase elimination of this compound, compared with experimental values.

| Method | Ea (kJ/mol) | log A (s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) |

|---|---|---|---|---|---|

| Experimental | 202.7 | 13.19 | 197.4 | -6.98 | 201.9 |

| B3LYP/6-31G(d,p) | 199.6 | 14.35 | 194.3 | 15.21 | 184.7 |

| B3LYP/6-31++G(d,p) | 191.8 | 14.28 | 186.5 | 13.88 | 177.8 |

| MPW1PW91/6-31G(d,p) | 201.2 | 14.34 | 195.9 | 15.01 | 186.4 |

| MPW1PW91/6-31++G(d,p) | 193.3 | 14.27 | 188.0 | 13.71 | 179.4 |

| PBEPBE/6-31G(d,p) | 187.0 | 14.32 | 181.7 | 14.61 | 172.6 |

| PBEPBE/6-31++G(d,p) | 181.6 | 14.30 | 176.3 | 14.35 | 167.2 |

Prediction of Spectroscopic Parameters from Computational Data

Computational chemistry is an indispensable tool for the prediction of spectroscopic parameters, which aids in the interpretation of experimental spectra and the structural elucidation of molecules. For this compound, computational methods can predict key spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

The prediction of IR spectra is typically achieved through frequency calculations using Density Functional Theory (DFT). researchgate.net These calculations, performed after a geometry optimization, yield the harmonic vibrational frequencies and their corresponding intensities. The computational studies on the elimination kinetics of this compound inherently required frequency calculations to determine thermodynamic properties and confirm transition states, thus generating the fundamental data needed for an IR spectrum. researchgate.net

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum mechanical approach for calculating nuclear magnetic shielding tensors. researchgate.netwisc.edu These tensors are then converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (TMS). Such calculations are sensitive to the molecular conformation. In the case of this compound, which exists in a conformational equilibrium between axial and equatorial forms of its half-chair structure, accurate prediction would require a population-weighted average of the shifts for each conformer. Experimental low-temperature NMR studies have determined the free energy barrier for the chair-chair interconversion to be approximately 6.3 kcal/mol. researchgate.netresearchgate.net

The following table outlines the standard computational methods used to predict the spectroscopic parameters for a molecule like this compound.

| Spectroscopy Type | Predicted Parameter | Standard Computational Method |

|---|---|---|

| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP) Frequency Calculation |

| ¹H-NMR | Proton Chemical Shifts (ppm) | GIAO-DFT |

| ¹³C-NMR | Carbon Chemical Shifts (ppm) | GIAO-DFT |

| - | Conformational Energies (kJ/mol) | DFT Geometry Optimization |

Advanced Spectroscopic Characterization Techniques for 4-chlorocyclohexene and Its Derivatives

Vibrational Spectroscopy for Conformational and Structural Elucidation (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for probing the molecular structure and conformational dynamics of 4-chlorocyclohexene. These complementary methods provide detailed information about the vibrational modes within the molecule, which are sensitive to the local chemical environment and geometry.

The this compound molecule exists predominantly in a half-chair conformation, similar to cyclohexene itself. The chlorine substituent at the C-4 position can occupy either a quasi-axial (a') or a quasi-equatorial (e') position. These two conformers are in a dynamic equilibrium, and their relative populations can be influenced by factors such as temperature and pressure.

The IR and Raman spectra of this compound are characterized by several key vibrational modes that are diagnostic of its structure. While a complete experimental vibrational analysis specifically for this compound is not widely published, the characteristic frequencies can be predicted based on data from analogous compounds like chlorocyclohexane, cyclohexene, and theoretical calculations. researchgate.netaip.org

Key vibrational modes for this compound include:

C=C Stretching: A strong band in the Raman spectrum and a medium to weak band in the IR spectrum are expected in the range of 1650-1680 cm⁻¹. This absorption is characteristic of the carbon-carbon double bond in the cyclohexene ring.

=C-H Stretching: These vibrations, corresponding to the hydrogens attached to the double bond, typically appear above 3000 cm⁻¹, usually in the 3015-3050 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching frequency is highly dependent on the conformation. The C-Cl stretch for the axial conformer is generally observed at a lower frequency (around 650-700 cm⁻¹) compared to the equatorial conformer (around 730-760 cm⁻¹). This difference is a critical aspect used in conformational analysis. ontosight.ai

CH₂ and C-H Bending and Stretching Modes: A series of bands corresponding to CH₂ scissoring (around 1440-1460 cm⁻¹), wagging, twisting, and rocking modes, as well as C-H stretching modes for the sp³ hybridized carbons (typically 2850-2960 cm⁻¹), populate the spectrum. uwo.ca

The activity of these modes in IR and Raman spectroscopy is governed by selection rules. iastate.edu Vibrations that cause a change in the dipole moment are IR-active, while those that cause a change in polarizability are Raman-active. iastate.edu For a molecule like this compound with low symmetry, many modes are active in both IR and Raman spectra.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| =C-H Stretch | 3015 - 3050 | Medium | Medium |

| C-H Stretch (sp³) | 2850 - 2960 | Strong | Strong |

| C=C Stretch | 1650 - 1680 | Weak-Medium | Strong |

| CH₂ Scissoring | 1440 - 1460 | Medium | Medium |

| C-Cl Stretch (Equatorial) | 730 - 760 | Strong | Medium |

| C-Cl Stretch (Axial) | 650 - 700 | Strong | Strong |

Vibrational spectroscopy is particularly powerful for studying the conformational equilibrium between the axial and equatorial forms of this compound. By monitoring the intensities of conformer-specific bands (notably the C-Cl stretching modes) as a function of temperature or pressure, thermodynamic parameters for the equilibrium can be determined.

Temperature Effects: Variable-temperature infrared spectroscopy of the compound in a solution of liquefied inert gas, like xenon, is a precise method for determining the enthalpy difference (ΔH°) between conformers. A study on the closely related 4-bromocyclohexene revealed that the axial isomer is favored by a very small conformational enthalpy of only 50 cal/mol. nih.gov For this compound, a similar subtle equilibrium is expected. By tracking the relative intensities of the axial and equatorial C-Cl stretching bands at different temperatures, the equilibrium constant at each temperature can be calculated, leading to the determination of ΔH° and ΔS°.

Pressure Effects: High-pressure Raman spectroscopy can also be used to study conformational changes. doi.orgnih.gov For the related chlorocyclohexane, increasing pressure shifts the conformational equilibrium from the equatorial to the axial conformer in the fluid phase. doi.org This is because the axial conformer typically has a smaller molecular volume. It is expected that this compound would exhibit similar behavior, with the equilibrium shifting towards the more compact axial conformer at elevated pressures. The pressure dependence of the characteristic Raman modes can provide insights into the phase transitions and conformational plasticity of the molecule. doi.org

Analysis of Characteristic Vibrational Modes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for establishing the connectivity and stereochemistry of this compound. 1D (¹H and ¹³C) and 2D NMR experiments provide a complete picture of the molecular framework.

The ¹H NMR spectrum of this compound provides a wealth of information based on chemical shifts, signal integration, and spin-spin coupling constants (J-values).

Olefinic Protons (H-1, H-2): These protons resonate in the downfield region, typically around δ 5.5-6.0 ppm, due to the deshielding effect of the π-electron system of the double bond. libretexts.org They usually appear as a complex multiplet due to coupling with each other and with the adjacent allylic protons.

Methine Proton (H-4): The proton on the carbon bearing the chlorine atom is significantly deshielded by the electronegative chlorine. Its chemical shift is expected in the range of δ 4.0-4.5 ppm. The multiplicity and coupling constants of this signal are highly diagnostic of its stereochemistry (axial vs. equatorial). An axial H-4 will typically show large couplings to the adjacent axial protons and small couplings to the equatorial protons.

Allylic and Methylene Protons (H-3, H-5, H-6): These protons resonate in the upfield region, generally between δ 1.5-2.8 ppm. The allylic protons (H-3 and H-6) are slightly more deshielded than the H-5 protons due to their proximity to the double bond.

The coupling constants are crucial for conformational assignment. For instance, in a fixed chair-like conformation, the diaxial coupling (J_ax,ax) is large (typically 8-13 Hz), while axial-equatorial (J_ax,eq) and diequatorial (J_eq,eq) couplings are smaller (typically 2-5 Hz). libretexts.org

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Key Couplings |

| H-1, H-2 | 5.5 - 6.0 | Multiplet | J(H1,H2), J(H1,H6), J(H2,H3) |

| H-4 | 4.0 - 4.5 | Multiplet | J(H4,H3), J(H4,H5) |

| H-3, H-6 | 2.2 - 2.8 | Multiplet | Allylic and geminal couplings |

| H-5 | 1.5 - 2.2 | Multiplet | Geminal and vicinal couplings |

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their electronic environment. For this compound, four signals are expected in the proton-decoupled spectrum, assuming rapid conformational inversion on the NMR timescale.

Olefinic Carbons (C-1, C-2): These sp²-hybridized carbons appear in the downfield region, typically between δ 120-135 ppm. chemguide.co.uk

Carbon Bearing Chlorine (C-4): This carbon is directly attached to the electronegative chlorine atom, resulting in a downfield shift compared to a similar unsubstituted carbon. Its resonance is expected in the range of δ 55-65 ppm. nih.gov

Allylic Carbons (C-3, C-6): These sp³-hybridized carbons are adjacent to the double bond and are expected to resonate around δ 25-35 ppm.

Methylene Carbon (C-5): This carbon is furthest from the electron-withdrawing groups and will be the most shielded sp³ carbon, with a chemical shift typically around δ 20-30 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C-1, C-2 | 120 - 135 |

| C-4 | 55 - 65 |

| C-3, C-6 | 25 - 35 |

| C-5 | 20 - 30 |

2D NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and confirming the molecular structure. nih.govnih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. libretexts.org For this compound, a COSY spectrum would show cross-peaks connecting:

The olefinic protons (H-1/H-2) to the allylic protons (H-6 and H-3, respectively).

The methine proton H-4 to the adjacent methylene protons at C-3 and C-5.

Protons within each methylene group (geminal coupling) and to protons on adjacent carbons (vicinal coupling), establishing the complete spin system of the saturated part of the ring.

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. nanalysis.comucl.ac.uk It allows for the direct assignment of each carbon's chemical shift based on the known assignment of its attached proton(s). For example, the proton signal at δ ~4.2 ppm would show a correlation to the carbon signal at δ ~60 ppm, confirming the C-4 position.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (typically 2-3 bond) correlations between protons and carbons. nih.govmdpi.com It is crucial for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

Correlations from the olefinic protons (H-1/H-2) to the allylic carbons (C-3 and C-6) and to each other's carbon (C-2 and C-1).

Correlations from the H-4 proton to the olefinic carbon C-2 (across 3 bonds) and the methylene carbon C-6 (across 3 bonds).

Together, these 2D NMR techniques provide a robust and definitive method for the complete structural and stereochemical assignment of this compound and its derivatives.

Carbon-13 NMR Spectroscopic Analysis

Mass Spectrometry for Molecular Fragmentation Analysis and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of a compound, as well as to assess its purity. When coupled with Gas Chromatography (GC-MS), it becomes an exceptionally effective tool for separating and identifying individual components within a mixture. nist.govlibretexts.org

In mass spectrometry, a molecule is first vaporized and then ionized, typically by a high-energy beam of electrons. This process forms a positively charged molecular ion (M⁺•), which is often unstable. chemguide.co.uklibretexts.org The molecular ion can then undergo fragmentation, breaking apart into smaller, charged fragment ions and neutral radicals. libretexts.orgmsu.edu The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), producing a mass spectrum—a plot of ion intensity versus m/z. msu.edu This spectrum serves as a molecular "fingerprint." msu.edu

For this compound (C₆H₉Cl), the molecular ion peak would be expected at an m/z corresponding to its molecular weight (approximately 116.04 amu for the monoisotopic mass). chemspider.com Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will appear at m/z 118, with an intensity about one-third that of the molecular ion peak. This isotopic pattern is a key indicator for the presence of a chlorine atom in the molecule.

The fragmentation pattern provides structural information. Key fragmentation pathways for cyclic and halogenated compounds often involve the loss of the halogen atom or cleavage of the ring structure. libretexts.org For this compound, a significant fragment would likely be observed at m/z 81, corresponding to the loss of a chlorine radical ([M-Cl]⁺). This C₆H₉⁺ cation, the cyclohexenyl fragment, would be a prominent peak. Further fragmentation of the cyclohexenyl cation can lead to the loss of ethylene (C₂H₄), resulting in a fragment at m/z 53.

The following table summarizes the expected key ions in the mass spectrum of this compound:

| Ion | Proposed Structure | m/z (for ³⁵Cl) | Significance |

| [C₆H₉Cl]⁺• | Molecular Ion | 116 | Indicates the molecular weight of the compound. |

| [C₆H₉Cl]⁺• | M+2 Isotope Peak | 118 | Confirms the presence of one chlorine atom. |

| [C₆H₉]⁺ | Loss of Chlorine | 81 | A major fragmentation pathway, forming a stable cyclohexenyl cation. |

| [C₄H₅]⁺ | Loss of Cl and C₂H₄ | 53 | Result of further fragmentation of the cyclohexenyl ring. |

Purity Assessment

GC-MS is a standard method for assessing the purity of this compound. In this technique, the sample is injected into a gas chromatograph, which separates the components of the mixture based on their boiling points and interactions with the GC column. nist.gov Each separated component then enters the mass spectrometer for identification.

A pure sample of this compound will ideally show a single peak in the total ion chromatogram (TIC). nist.gov The mass spectrum corresponding to this peak should match the known spectrum of this compound. The presence of additional peaks in the chromatogram indicates impurities. epa.gov By integrating the area under each peak, the relative abundance of each impurity can be quantified. The mass spectrum of each impurity peak can then be analyzed and compared against spectral libraries (like NIST) to identify the specific contaminants. spectralworks.com This allows for a detailed characterization of the sample's purity, identifying byproducts from synthesis or degradation products. nist.govepa.gov

Gas-Phase Electron Diffraction for Precise Molecular Geometry Determination

Gas-phase electron diffraction (GED) is a primary experimental technique for determining the precise three-dimensional structure of molecules in the gaseous state. wikipedia.orgiupac.org This method provides accurate data on bond lengths, bond angles, and torsional angles, free from the intermolecular forces present in liquid or solid states. wikipedia.org

In a GED experiment, a high-energy beam of electrons is directed through a vapor of the substance being studied—in this case, this compound. wikipedia.org The electrons are scattered by the molecule's electrostatic potential, which is determined by the arrangement of its atomic nuclei and electron clouds. This scattering creates a diffraction pattern that is recorded and analyzed. The resulting data, a one-dimensional representation of the internuclear distances, is used to build a three-dimensional model of the molecule's geometry. wikipedia.org

The analysis of this compound would similarly focus on determining the equilibrium between the two possible half-chair conformers where the chlorine atom is in a pseudo-axial or pseudo-equatorial position. The precise bond lengths and angles would be refined through a least-squares fitting process, comparing the experimental scattering data to a theoretical model based on the molecule's geometry. scispace.com

The following table outlines the key geometric parameters that would be determined for this compound using GED. The values are hypothetical but based on typical values for similar structures like chlorocyclohexane. scispace.com

| Parameter | Description | Expected Value (Å or °) | Significance |

| r(C=C) | Double bond length | ~1.34 Å | Defines the unsaturated part of the ring. |

| r(C-C) | Single bond length in the ring | ~1.53 Å | Defines the saturated part of the ring. |

| r(C-Cl) | Carbon-chlorine bond length | ~1.81 Å | Key parameter influenced by axial/equatorial position. |

| r(C-H) | Carbon-hydrogen bond length | ~1.11 Å | Average C-H bond distance. |

| ∠C-C=C | Bond angle involving the double bond | ~123° | Reflects the sp² hybridization of the carbons. |

| ∠C-C-C | Bond angle in the saturated part | ~111° | Reflects the sp³ hybridization and ring strain. |

| ∠C-C-Cl | Angle of the chlorine substituent | ~110° | Defines the orientation of the chlorine atom. |

| Dihedral Angles | Torsional angles of the ring | Variable | Defines the specific half-chair conformation. |

The determination of these parameters allows for a complete and precise description of the average molecular geometry of this compound in the gas phase. iupac.org This structural information is fundamental for understanding its reactivity and physical properties.

Applications of 4-chlorocyclohexene As a Key Organic Building Block in Research

Role in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

4-Chlorocyclohexene and its derivatives are significant starting materials in the creation of a wide range of pharmaceutical compounds. solubilityofthings.comontosight.ai The cyclohexane ring is a common scaffold in many drug molecules, and the chloro-substituent provides a handle for further chemical modification.

A notable example of its application is in the synthesis of epibatidine , a potent analgesic agent originally isolated from the skin of an Ecuadorian poison frog. wikipedia.orgthescipub.com Although epibatidine itself is too toxic for therapeutic use, its unique structure has inspired the development of synthetic analogs with improved safety profiles. wikipedia.org Several synthetic routes to epibatidine and its analogs utilize intermediates derived from chlorocyclohexane structures. scielo.bracs.orgrsc.org

The versatility of chlorocyclohexane derivatives extends to various other classes of pharmaceuticals. For instance, they are used as intermediates in the synthesis of drugs for neurological disorders, cardiovascular diseases, and infectious diseases. marketresearchintellect.com The ability to modify the chlorocyclohexane structure allows for the development of new active pharmaceutical ingredients (APIs) with specific therapeutic properties. marketresearchintellect.comsmolecule.com

Utility in the Development of Agrochemical Compounds

In the field of agrochemicals, this compound and related compounds serve as crucial building blocks for the synthesis of pesticides, including herbicides and insecticides. ontosight.aismolecule.com The structural motifs derived from these chlorinated cyclohexenes are integral to the efficacy of many crop protection products. marketresearchintellect.comnbinno.com

For example, chlorocyclohexane is a precursor in the production of the acaricide (mite killer) tricyclic tin and the related compound trizoltin . ljchemical.com It is also used in the synthesis of other agricultural chemicals that help in managing pests and improving crop yields. nbinno.com The reactivity of the chlorine atom allows for the introduction of various functional groups necessary for the desired biological activity of the final agrochemical product. solubilityofthings.com

Contribution to the Creation of Novel Functional Materials

The unique chemical properties of this compound make it a valuable component in the development of novel functional materials. solubilityofthings.com Its ability to undergo various chemical reactions allows for its incorporation into a wide range of materials with specific and enhanced properties. solubilityofthings.com

One area of application is in the synthesis of ionic liquids . While direct synthesis from this compound is not the primary route, the functionalization of the cyclohexene ring, made possible by the chloro-substituent, can lead to precursors for these novel solvents.

Furthermore, derivatives of this compound, such as 4-chlorocyclohexane-1-carboxylic acid, have been explored in the development of liquid crystals. Chiral derivatives of this compound have been shown to exhibit mesomorphic properties, which are essential for liquid crystal displays and other optical applications. vulcanchem.com The incorporation of the chlorocyclohexane moiety can influence the thermal stability and other physical properties of these materials. vulcanchem.com

Exploration in Polymer Chemistry and Material Science

This compound and its derivatives have also found applications in polymer chemistry and material science. solubilityofthings.com The presence of the double bond allows these compounds to act as monomers or co-monomers in polymerization reactions, leading to the formation of polymers with unique characteristics.

For instance, this compound has been used in the synthesis of functionalized polymeric sorbents. In one study, it was a starting material for the creation of a bis(α,β-unsaturated) phosphorylated cyclohexene monomer. nih.gov This monomer was then copolymerized with divinylbenzene to produce a novel sorbent with a high affinity for cationic dyes, demonstrating its potential for use in wastewater treatment. nih.gov

Moreover, chlorocyclohexane has been investigated as a promoter in the polymerization of ethylene using titanium-magnesium catalysts. mdpi.com Its presence has been shown to increase the activity of the catalyst and influence the properties of the resulting polyethylene. mdpi.com The unique molecular structure of chlorocyclohexane-based compounds also makes them suitable for use in high-performance polymers, coatings, adhesives, and resins, where they can enhance durability and resistance. marketresearchintellect.com

Future Directions and Interdisciplinary Research Opportunities for 4-chlorocyclohexene

Innovations in Asymmetric Synthesis and Catalysis for 4-Chlorocyclohexene Derivatives

The development of novel and efficient methods for the asymmetric synthesis of this compound derivatives is a burgeoning area of research. The creation of chiral molecules from this precursor is of significant interest due to their potential applications as building blocks in the synthesis of pharmaceuticals and other bioactive compounds. organic-chemistry.org

Recent advancements in catalysis offer promising avenues for achieving high enantioselectivity in reactions involving this compound. One area of focus is the use of chiral ligands to modify metal catalysts. For instance, vaulted biaryl ligands like VAPOL and VANOL have demonstrated superior performance over traditional BINOL ligands in certain asymmetric reactions, such as Diels-Alder, imine aldol, and aziridination reactions, by providing higher yields and enantiomeric excess. sigmaaldrich.com The development of chiral Brønsted acid catalysts, such as phosphoric acid derivatives of VAPOL, also presents a powerful tool for asymmetric synthesis. sigmaaldrich.com

Ligand-accelerated catalysis, particularly with palladium catalysts, has emerged as a general and effective strategy for C-H activation and subsequent functionalization. scripps.edu The use of monoprotected amino acid (MPAA) ligands has enabled the first general chiral palladium catalyst for asymmetric C-H activation, achieving high enantioselectivity in C(sp³)–H functionalization reactions. scripps.edu This approach could be adapted for the asymmetric functionalization of this compound.

Furthermore, the design of catalysts with well-defined chiral pockets can lead to high site-selectivity and enantioselectivity. The synergistic combination of a rhodium(II) complex with a specific sulfamate reagent has been shown to create a discriminating rhodium-bound nitrene species capable of selective C(sp³)–H amination. paris-saclay.fr Such catalyst-controlled reactions could be instrumental in developing stereocontrolled syntheses of complex molecules derived from this compound. acs.org

The exploration of organocatalysis also offers a sustainable and metal-free alternative for asymmetric synthesis. fau.eu For example, the in situ generation of a pyrrolidinium salt as an organoautocatalyst has been shown to be highly effective in the synthesis of bioactive cyclic amines. fau.eu This principle could be applied to develop novel asymmetric transformations of this compound and its derivatives.

Future research will likely focus on:

The design and synthesis of new, more effective chiral ligands and catalysts.

The application of existing advanced catalytic systems to reactions involving this compound.

The development of catalytic systems that can achieve multiple transformations in a single step (tandem or domino reactions) to increase synthetic efficiency. fau.eu

The use of computational modeling to predict the most effective catalyst-substrate combinations for achieving high enantioselectivity.

In-depth Mechanistic Studies of Unexplored Reactivity Patterns

While the reactivity of this compound in certain reactions is understood, there remain unexplored areas where in-depth mechanistic studies could unveil novel chemical transformations. Understanding the intricate details of reaction pathways is crucial for controlling product selectivity and developing new synthetic methodologies.

One area ripe for investigation is the competition between ionic and free-radical reaction pathways. For instance, the chlorination of cyclohexene can proceed through either mechanism, leading to different product distributions. sci-hub.se A detailed study of the factors influencing these pathways for this compound, such as solvent, temperature, and the presence of initiators or inhibitors, could allow for the selective formation of desired products.

The thermal decomposition of this compound in the gas phase has been studied computationally, suggesting a non-synchronous four-membered cyclic transition state for the elimination of hydrogen chloride to form cyclohexadiene. researchgate.net Experimental validation and further computational studies at higher levels of theory could provide a more refined understanding of this process and its kinetics. researchgate.netacs.org This knowledge is not only fundamentally important but also has practical implications in high-temperature industrial processes.

The electrophilic addition of reagents like hydrogen halides (HX) to the double bond of this compound is another area that warrants further mechanistic investigation. youtube.compearson.commsu.edu While Markovnikov's rule provides a general prediction of regioselectivity, a deeper understanding of the stability of the carbocation intermediates and the potential for rearrangements is needed, especially with the influence of the chlorine substituent at the 4-position. pearson.comlibretexts.org

Furthermore, the participation of the chlorine atom as a neighboring group in reactions could lead to interesting and potentially useful reactivity. The formation of bridged chloronium ion intermediates could influence the stereochemistry and regiochemistry of addition and substitution reactions.

Future research in this area should involve a combination of experimental techniques, such as kinetic studies, isotopic labeling, and spectroscopic analysis of intermediates, coupled with advanced computational modeling. researchgate.net This dual approach will be essential for elucidating complex reaction mechanisms and uncovering new reactivity patterns of this compound.

Development of Advanced Computational Models for Predictive Chemistry

Advanced computational models are becoming indispensable tools for predicting the reactivity and properties of chemical compounds, thereby accelerating the discovery and development of new chemical processes. For this compound and its derivatives, the development of robust predictive models holds significant promise.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models:

QSAR and QSPR models can be developed to correlate the structural features of this compound derivatives with their chemical reactivity, physical properties, or biological activity. researchgate.nettechno-press.org For instance, models have been developed for other chlorinated alkenes to predict properties like the energy of the lowest unoccupied molecular orbital (ELUMO), which is crucial for understanding a molecule's ability to accept electrons. techno-press.org Such models for this compound derivatives could use various molecular descriptors to predict their behavior in different chemical environments. researchgate.net

Density Functional Theory (DFT) and Ab Initio Calculations:

High-level quantum chemical calculations, such as Density Functional Theory (DFT), are powerful for investigating reaction mechanisms and predicting kinetic and thermodynamic parameters. researchgate.net Studies on the gas-phase elimination kinetics of this compound have utilized DFT to propose a four-membered cyclic transition state. researchgate.net Further computational work can be done to: